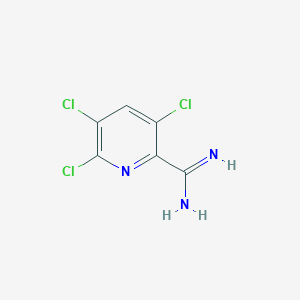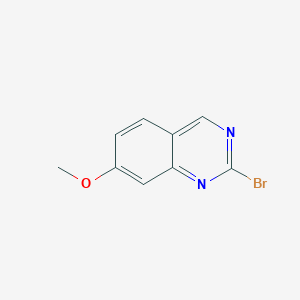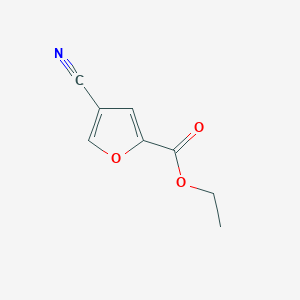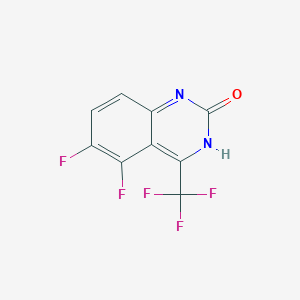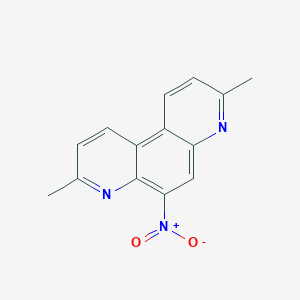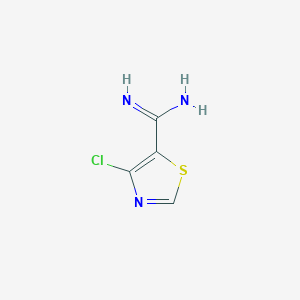
4-Chlorothiazole-5-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorothiazole-5-carboximidamide is a heterocyclic compound containing a thiazole ring substituted with a chlorine atom at the fourth position and a carboximidamide group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorothiazole-5-carboximidamide typically involves the reaction of 4-chlorothiazole-5-carboxylic acid with an appropriate amine under dehydrating conditions. One common method includes the use of thionyl chloride to convert the carboxylic acid to the corresponding acid chloride, followed by reaction with an amine to form the carboximidamide derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chlorothiazole-5-carboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products:
Substitution Products: Various substituted thiazole derivatives.
Oxidation Products: Oxidized forms of the thiazole ring.
Reduction Products: Reduced derivatives of the thiazole ring.
Aplicaciones Científicas De Investigación
4-Chlorothiazole-5-carboximidamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with anticancer and antimicrobial properties.
Materials Science: The compound is explored for its potential use in the development of novel materials, including polymers and organic semiconductors.
Biological Research: It serves as a tool for studying various biological processes and pathways, particularly those involving thiazole derivatives.
Mecanismo De Acción
The mechanism of action of 4-Chlorothiazole-5-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in anticancer research, the compound may inhibit key enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
4-Chlorothiazole-5-carboxaldehyde: A precursor for various thiazole derivatives.
4-Chlorothiazole-5-carboxylic acid: Another related compound used in synthetic chemistry.
Uniqueness: 4-Chlorothiazole-5-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C4H4ClN3S |
|---|---|
Peso molecular |
161.61 g/mol |
Nombre IUPAC |
4-chloro-1,3-thiazole-5-carboximidamide |
InChI |
InChI=1S/C4H4ClN3S/c5-3-2(4(6)7)9-1-8-3/h1H,(H3,6,7) |
Clave InChI |
JBVMBEBOQQQOTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(S1)C(=N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


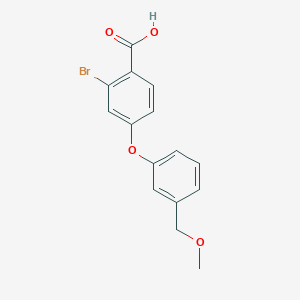
![2,2'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione](/img/structure/B13135307.png)
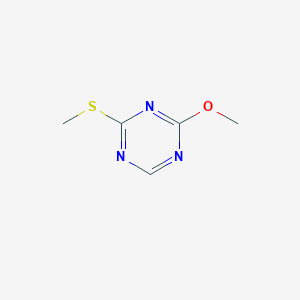
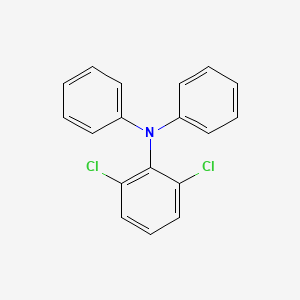
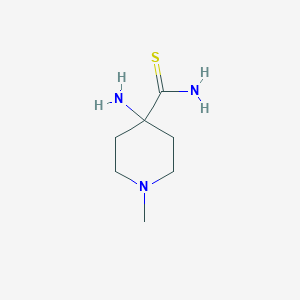

![1-[[3-(4-phenylphenyl)phenyl]methyl]-1,2,4-triazole](/img/structure/B13135357.png)
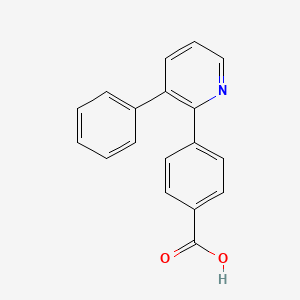
![Benzylspiro[indoline-3,4'-piperidine]-1'-carboxylateoxalate](/img/structure/B13135370.png)
